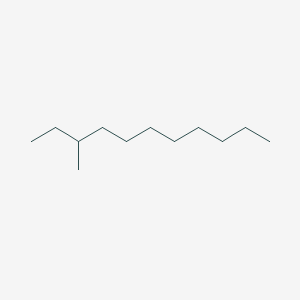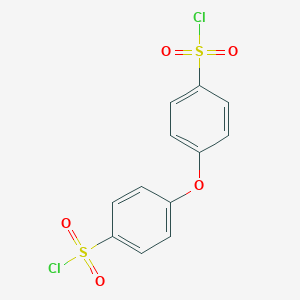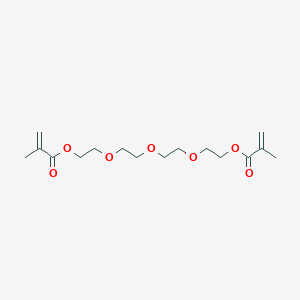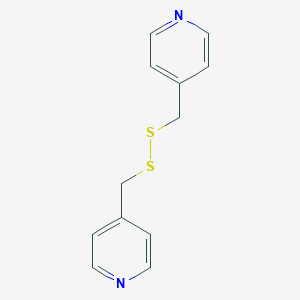
4,4'-(Dithiodimethylene)dipyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-Mercaptopyridines, involves cyclocondensation reactions starting from thioketene carboxylates generated in situ from 2,4-dimethylene-1,3-dithietanes. These processes underline the complexity and versatility of synthesizing sulfur-containing heterocycles, which are crucial in developing novel chemical entities (Capuano et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds related to 4,4'-(Dithiodimethylene)dipyridine, such as dPhEDT-DTT, has been determined through techniques like X-ray crystallography, revealing intricate details about their geometrical configuration and electron distribution. These insights are pivotal for understanding the compound's reactivity and potential applications in material science and catalysis (Lee & Noh, 1998).
Chemical Reactions and Properties
4,4'-(Dithiodimethylene)dipyridine undergoes various chemical reactions, including cycloaddition and coupling reactions, showcasing its reactivity and utility in synthetic chemistry. These reactions are instrumental in constructing complex molecular architectures, highlighting the compound's versatility in organic synthesis (Balamurugan, Perumal, & Menéndez, 2011).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and molecular weight, are essential for their practical application in various fields. Understanding these properties helps in tailoring the compounds for specific uses, ranging from material science to pharmaceuticals (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups and stability under various conditions, are critical for employing 4,4'-(Dithiodimethylene)dipyridine in synthesis and material development. Investigations into its reactivity patterns and stability offer valuable insights into designing new reactions and materials (Itoh, Nakamura, & Kubo, 1999).
Applications De Recherche Scientifique
Supramolecular Devices : 4,4'-Dipyridine and its derivatives have shown distinctive advantages in coordination chemistry, crystal engineering, and functional materials. They are actively investigated in the creation of supramolecular devices like molecular shuttles and catenanes (Wang Ya-qin, 2007).
Semiconducting Materials : Studies have demonstrated that assemblies involving 4,4'-dipyridine derivatives can function as organic semiconductors, with potential applications in electronic devices (P. P. Kapadia et al., 2011).
Fluorescent Materials : Platinum(II) cages constructed with 4,4'-dipyridine and related ligands have shown tunable emission properties. These materials are promising for developing stimuli-responsive supramolecular coordination complexes (Mingming Zhang et al., 2017).
Catalysis and Synthesis : In the field of organic synthesis, 4,4'-dipyridine derivatives have been utilized in catalytic enantioselective reactions, significantly advancing the development of complex molecules (Rishikesh Narayan et al., 2014).
Chelation Properties : Research into substituted 2,2'-dipyridines, including 4,4'-diphyldipyridines, has provided valuable insights into their chelation properties, particularly with Fe(II) and Cu(I) ions (A. A. Schilt et al., 1957).
Liquid-Crystalline and Photoluminescence Properties : Polymers incorporating poly(pyridinium salt)s with organic counterions derived from aromatic diamines, including those with 4,4'-dipyridine structures, have been synthesized to exhibit amphotropic liquid-crystalline and photoluminescence properties (P. Bhowmik et al., 2009).
Bioprobes and Luminescent Probes : Derivatives of 4,4'-dipyridine have been explored for their potential in creating bioprobes. These materials can be fine-tuned for specific applications, showing promise in the design of lanthanide luminescent probes (Anne‐Laure Gassner et al., 2008).
Nonlinear Optical Crystals : Investigations into pyridine derivatives, such as 4,4'-dipyridine, have contributed to the development of more efficient nonlinear optical organic crystals, with potential applications in photonics (J. Zyss et al., 1981).
Hydrogen Bonding in Crystal Engineering : The study of 4,4'-dipyridine hydrates has shed light on the importance of balancing hydrogen bonding donor-acceptor ratios in crystal engineering (C. Sharma et al., 1998).
Metallosupramolecular Structures : 4,4′-Dithiodipyridine (dtdp) has been used extensively in creating a variety of metallosupramolecular structures, demonstrating significant structural diversity (R. W. Seidel et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(pyridin-4-ylmethyldisulfanyl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVWLGVBAUGEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CSSCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144522 | |
| Record name | 4-(((4-Pyridinylmethyl)dithio)methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Dithiodimethylene)dipyridine | |
CAS RN |
1020-71-9 | |
| Record name | 4,4'-(Dithiodimethylene)dipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92988 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(((4-Pyridinylmethyl)dithio)methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(DITHIODIMETHYLENE)DIPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVO6RU58B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



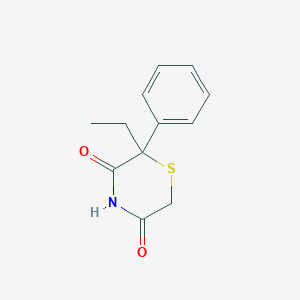
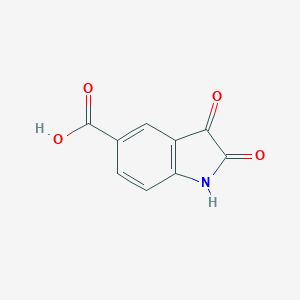
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
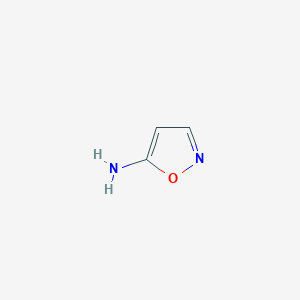
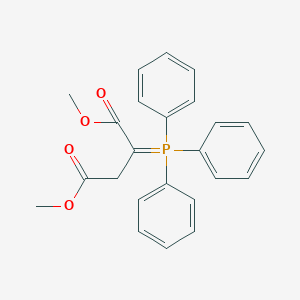
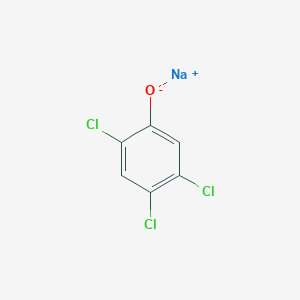
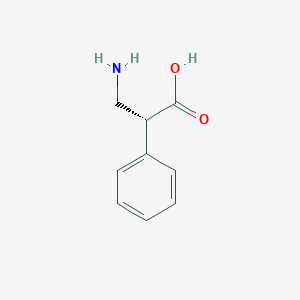
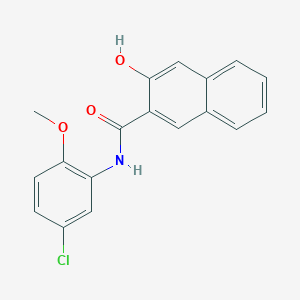
![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)
